N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1 The compound also features a carboxamide group at position 4 of the quinoline ring, and a phenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of a catalyst, such as Lewis acids, and solvents like dichloromethane. The reaction is carried out under reflux conditions to ensure the formation of the quinoline core.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the carboxamide and phenyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-17(19-13-14-24(30-2)25(15-19)31-3)27-26(29)21-16-23(18-9-5-4-6-10-18)28-22-12-8-7-11-20(21)22/h4-17H,1-3H3,(H,27,29) |
InChI Key |
DXMBDDZMVBTORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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